![molecular formula C9H20N2 B2714345 Propyl[2-(pyrrolidin-1-yl)ethyl]amine CAS No. 138356-57-7](/img/structure/B2714345.png)

Propyl[2-(pyrrolidin-1-yl)ethyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

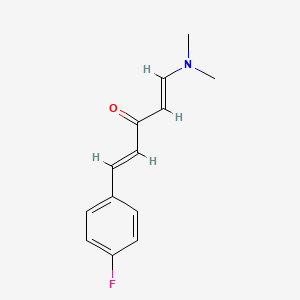

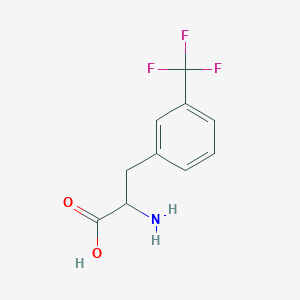

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for Propyl[2-(pyrrolidin-1-yl)ethyl]amine is not detailed in the available literature.Molecular Structure Analysis

The pyrrolidine ring in Propyl[2-(pyrrolidin-1-yl)ethyl]amine allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis of Pyrimidines

Propyl[2-(pyrrolidin-1-yl)ethyl]amine can be used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . This compound can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to produce 2-(pyrrolidin-1-yl)pyrimidines .

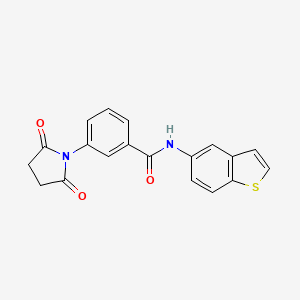

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized from Propyl[2-(pyrrolidin-1-yl)ethyl]amine, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and its antagonists can potentially be used in pain management .

Modulator of Insulin-like Growth Factor 1 Receptor

These derivatives also act as modulators of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulators can be used in the treatment of growth disorders .

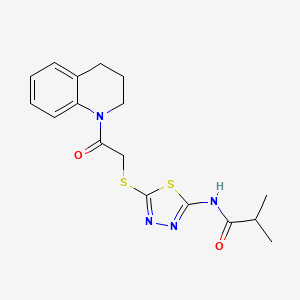

Inhibitor of Various Enzymes

2-(pyrrolidin-1-yl)pyrimidine derivatives can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes are involved in various biological processes, and their inhibitors can be used in the treatment of a variety of diseases .

Antioxidative Properties

These compounds have antioxidative properties . Antioxidants can protect cells from damage caused by free radicals, and they can be used in the prevention and treatment of various diseases .

Antibacterial Properties

2-(pyrrolidin-1-yl)pyrimidine derivatives also have antibacterial properties . They can potentially be used in the treatment of bacterial infections .

Effects on Cell Cycle

These compounds can affect the cell cycle . They can potentially be used in the treatment of diseases that involve abnormal cell proliferation, such as cancer .

Drug Discovery

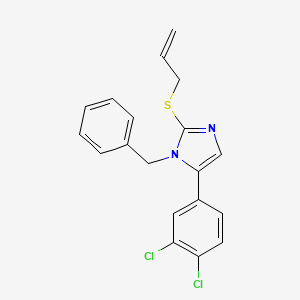

The pyrrolidine ring, which is a part of Propyl[2-(pyrrolidin-1-yl)ethyl]amine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Safety and Hazards

The safety information for Propyl[2-(pyrrolidin-1-yl)ethyl]amine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H227, H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as propyl[2-(pyrrolidin-1-yl)ethyl]amine, are known to interact with various biological targets . The specific targets can vary depending on the exact structure and functional groups of the compound.

Mode of Action

The mode of action of Propyl[2-(pyrrolidin-1-yl)ethyl]amine involves its interaction with its biological targets. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction can lead to changes in the target, which can result in various biological effects.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways . The specific pathways affected can depend on the compound’s structure and the nature of its targets.

Pharmacokinetics

Compounds with a pyrrolidine ring are known to have certain physicochemical parameters that can influence their adme properties .

Result of Action

The interaction of compounds with a pyrrolidine ring with their targets can lead to various molecular and cellular effects .

Propriétés

IUPAC Name |

N-(2-pyrrolidin-1-ylethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEWBASAHQBZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2714268.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)

![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)